An In-depth Technical Guide to 8-Azido-octanoyl-OSu for Researchers and Drug Development Professionals
An In-depth Technical Guide to 8-Azido-octanoyl-OSu for Researchers and Drug Development Professionals
An introduction to 8-Azido-octanoyl-OSu, a versatile bifunctional crosslinker for bioconjugation and chemical biology. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its application in protein labeling and interaction studies.
8-Azido-octanoyl-OSu, also known as 8-Azidooctanoic acid N-hydroxysuccinimide ester, is a chemical reagent that serves as a bridge between different molecules, a critical function in various life science and drug development applications. Its structure features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group. The NHS ester readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins, forming stable amide bonds. The azide group, on the other hand, is a bioorthogonal handle that can specifically participate in "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This dual functionality allows for a two-step approach to bioconjugation, providing researchers with precise control over the labeling and modification of biomolecules.
Core Properties and Data
A summary of the key quantitative data for 8-Azido-octanoyl-OSu is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 2576471-56-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₈N₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 282.30 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (10 mM) and DMF. Can be added to aqueous buffers from a concentrated stock in organic solvent. | --INVALID-LINK-- |
| Storage and Stability | Shipped at room temperature. For long-term storage, it is recommended to store desiccated. Solutions in anhydrous DMSO can be stored at -20°C for several months. Hydrolytically unstable in aqueous solutions, especially at alkaline pH. | --INVALID-LINK-- |
Reaction Mechanisms and Pathways
The utility of 8-Azido-octanoyl-OSu lies in its two distinct reactive moieties. The following diagrams illustrate the primary reaction pathways.
Experimental Protocols
Detailed methodologies for the key experiments involving 8-Azido-octanoyl-OSu are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Labeling of a Protein with 8-Azido-octanoyl-OSu
This protocol describes the first step of the two-step labeling strategy, where the azide functionality is introduced onto a protein of interest.
Materials:
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Protein of interest (in a buffer free of primary amines, e.g., PBS)
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8-Azido-octanoyl-OSu
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
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Desalting column (e.g., Sephadex G-25)
Procedure:
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Prepare the Protein Solution:
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Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[1]
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-
Prepare the 8-Azido-octanoyl-OSu Stock Solution:
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Immediately before use, dissolve 8-Azido-octanoyl-OSu in anhydrous DMSO or DMF to a concentration of 10 mM.
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-
Labeling Reaction:
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Add a 10- to 20-fold molar excess of the 8-Azido-octanoyl-OSu stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
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Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[2] The optimal reaction time may need to be determined empirically.
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-
Purification of the Azide-Labeled Protein:
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Remove the excess, unreacted 8-Azido-octanoyl-OSu and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization and Storage:
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Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
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The degree of labeling can be determined using mass spectrometry.
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Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
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Mitigation of Side Reactions: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic residues such as serine, threonine, and tyrosine can occur, particularly at higher pH.[3] To minimize these side reactions, it is crucial to maintain the reaction pH within the optimal range of 8.3-8.5 and to use the lowest necessary molar excess of the NHS ester.[1]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye or biotin) onto the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule of interest
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Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO, respectively.
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-
Click Reaction:
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In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2- to 5-fold molar excess over the protein).
-
Add the copper ligand to a final concentration of 0.5 mM.
-
Premix the CuSO₄ and sodium ascorbate solutions. Add the premixed solution to the reaction mixture to a final concentration of 0.1 mM CuSO₄ and 5 mM sodium ascorbate. The final concentrations may require optimization.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.
-
-
Purification of the Conjugate:
-
Purify the final conjugate to remove excess reagents using a desalting column or dialysis.
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Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be toxic to living cells.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the strained alkyne in DMSO.
-
-
SPAAC Reaction:
-
To the azide-labeled protein solution, add a 2- to 10-fold molar excess of the strained alkyne stock solution.
-
Incubate the reaction for 1-12 hours at room temperature or 37°C. The reaction kinetics of SPAAC are generally slower than CuAAC, so longer incubation times may be necessary.[4]
-
-
Purification of the Conjugate:
-
Purify the final conjugate using a desalting column or dialysis.
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Experimental Workflow: Identification of Protein-Protein Interactions
A powerful application of 8-Azido-octanoyl-OSu is in the identification of protein-protein interactions. The following workflow outlines a general strategy for this type of experiment.
This workflow enables the covalent capture and subsequent identification of proteins that interact with a specific "bait" protein. The biotin tag allows for highly specific and efficient pulldown of the bait protein along with its binding partners. The eluted proteins are then identified using mass spectrometry-based proteomics. This approach is valuable for mapping protein interaction networks and understanding cellular signaling pathways.
